Canagliflozin hydrate is a pharmaceutical compound primarily used in the management of type 2 diabetes mellitus. It is classified as a sodium-glucose co-transporter 2 inhibitor, which works by preventing glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This mechanism helps lower blood sugar levels and can also contribute to weight loss and reduced blood pressure. Canagliflozin is marketed under various brand names, including Invokana and Invokamet, and is often prescribed alongside lifestyle modifications such as diet and exercise .
Canagliflozin was first approved by the U.S. Food and Drug Administration in 2013. It has since gained recognition for its dual role in managing diabetes and reducing cardiovascular risks in patients with established cardiovascular disease . The compound's development was rooted in the need for effective oral antidiabetic medications that also address associated cardiovascular risks.
Canagliflozin falls under the category of anti-diabetic medications, specifically as an SGLT2 inhibitor. This class of drugs is notable for its unique mechanism of action compared to traditional therapies like insulin or sulfonylureas, which primarily focus on increasing insulin levels or enhancing insulin sensitivity .
The synthesis of canagliflozin hydrate involves several key steps, often starting from simple aromatic compounds. One common method involves the following stages:
The technical details highlight that the synthesis can be optimized for yield and purity, making it suitable for industrial production.
The molecular formula of canagliflozin hydrate is , indicating that each molecule of canagliflozin is associated with half a molecule of water in its crystalline form.
Canagliflozin undergoes several chemical reactions relevant to its function as an SGLT2 inhibitor:
The primary mechanism of action for canagliflozin involves its inhibition of SGLT2:
Canagliflozin hydrate is primarily utilized in:
The development of sodium-glucose cotransporter-2 (SGLT2) inhibitors, known collectively as gliflozins, represents a paradigm shift in diabetes therapeutics. This class originated with phlorizin, a natural O-glucoside isolated from apple bark in 1835 [9]. Phlorizin demonstrated potent glycosuric effects by inhibiting renal glucose reabsorption but suffered from poor oral bioavailability, rapid metabolism, and non-selective inhibition of both SGLT1 (intestinal) and SGLT2 (renal) transporters [9] [10]. Its clinical utility was limited by significant gastrointestinal side effects due to SGLT1 inhibition [10].
Structural optimization efforts focused on improving metabolic stability and SGLT2 selectivity. Replacement of the O-glycosidic linkage with a C-glycosidic bond yielded compounds resistant to enzymatic degradation. Canagliflozin hydrate (JNJ-28431754/TA-7284) emerged as the first-in-class SGLT2 inhibitor approved by the FDA (2013) and EMA (2013) for type 2 diabetes [1] [8]. Its molecular structure [(2S,3R,4R,5S,6R)-2-{3-[5-(4-fluorophenyl)thiophen-2-ylmethyl]-4-methylphenyl}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol hydrate] features a thiophene-linked fluorophenyl group enhancing SGLT2 binding affinity and a C-glucoside moiety conferring stability [4] [10]. This evolution from phlorizin to canagliflozin hydrate exemplifies rational drug design overcoming pharmacokinetic limitations while retaining pharmacological efficacy.
Table 1: Key Milestones in Gliflozin Development
Compound | Year | Key Advancement | Limitations/Advantages |
---|---|---|---|
Phlorizin | 1835 | First natural SGLT inhibitor identified | Non-selective; poor oral bioavailability; GI toxicity |
T-1095 (O-glucoside) | 1990s | Improved bioavailability vs. phlorizin | Still metabolically labile; moderate selectivity |
Canagliflozin | 2013 | First FDA-approved C-glucoside SGLT2 inhibitor | High SGLT2 selectivity; oral efficacy; renal benefits |
Dapagliflozin | 2014 | Second SGLT2 inhibitor approved | Lower SGLT1 off-target inhibition than canagliflozin |
Sotagliflozin | 2019 | Dual SGLT1/2 inhibitor | Targets postprandial hyperglycemia via SGLT1 blockade |
Renal glucose reabsorption is mediated primarily by SGLT2 (90%) in the S1/S2 segments of the proximal tubule and secondarily by SGLT1 (10%) in the S3 segment [3] [9]. Under normal physiological conditions, these transporters prevent urinary glucose loss by reabsorbing filtered glucose. In diabetes, however, hyperglycemia triggers pathological overexpression of SGLT2, lowering the renal threshold for glucose reabsorption and perpetuating hyperglycemia [3] [7]. This creates a vicious cycle: elevated blood glucose increases SGLT2 expression, which further enhances glucose reabsorption, exacerbating hyperglycemia [7].
SGLT2’s role extends beyond glucose transport. Its upregulation in diabetes contributes to:
Thus, SGLT2 represents a pathological lynchpin in diabetic nephropathy and cardiorenal complications, making its inhibition a mechanistically rational therapeutic strategy.
Table 2: Key Characteristics of Renal Glucose Transporters
Transporter | Location | Glucose Reabsorption | Affinity for Glucose | Role in Diabetic Pathophysiology |
---|---|---|---|---|
SGLT2 | Proximal tubule (S1/S2) | ~90% | Low affinity, high capacity | Upregulated; sustains hyperglycemia; promotes hyperfiltration |
SGLT1 | Proximal tubule (S3) | ~10% | High affinity, low capacity | Compensatory upregulation when SGLT2 inhibited |
GLUT2 | Basolateral membrane | Facilitates glucose exit | Low affinity | Overexpressed in diabetes; enhances glucose recycling |
GLUT1 | Mesangial cells | N/A | High affinity | Mediates glucose-induced ECM expansion and fibrosis |
Canagliflozin hydrate exhibits distinct pharmacological properties within the gliflozin class, underpinned by its unique chemical structure and binding kinetics:
1.3.1 Dual SGLT2/SGLT1 Inhibition
Unlike dapagliflozin (highly SGLT2-selective), canagliflozin hydrate shows moderate SGLT1 inhibition (IC₅₀ SGLT2 = 2–4 nM; SGLT1 = 710 nM) [1] [10]. This dual action provides complementary benefits:
1.3.2 Structural Basis of Binding Affinity
Cryo-EM structures reveal canagliflozin binding to the outward-open conformation of SGLT2, stabilized by:
Table 3: Binding Characteristics of SGLT2 Inhibitors
Inhibitor | SGLT2 IC₅₀ (nM) | SGLT1 IC₅₀ (nM) | Selectivity (SGLT2 vs. SGLT1) | Binding Conformation (SGLT2) |
---|---|---|---|---|
Phlorizin | 11 | 17 | ~1.5-fold | Inward-open |
Canagliflozin | 2–4 | 710 | ~178–355-fold | Outward-open |
Dapagliflozin | 1.1 | 1,400 | ~1,273-fold | Outward-open |
Empagliflozin | 3.1 | 8,300 | ~2,677-fold | Outward-open |
Sotagliflozin | 1.8 | 36 | ~20-fold | Outward-open |
1.3.3 Cardiorenal Protective Effects Beyond Glycemia
Canagliflozin’s benefits extend to cardiorenal outcomes via mechanisms independent of glucose lowering:
These properties position canagliflozin hydrate as a multifaceted therapeutic agent within the SGLT2 inhibitor class, with structural and mechanistic nuances distinguishing it from congeners.
Compounds Mentioned in Article:
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3
CAS No.: 29733-86-6